molecular formula C8H5NO3 B15322077 5-Ethynyl-2-nitrophenol

5-Ethynyl-2-nitrophenol

Cat. No.: B15322077
M. Wt: 163.13 g/mol
InChI Key: AABVORVHOMZVLT-UHFFFAOYSA-N
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Description

5-Ethynyl-2-nitrophenol is an organic compound characterized by the presence of an ethynyl group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of phenol to introduce the nitro group, followed by the introduction of the ethynyl group through a coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ethynyl group can participate in reduction reactions to form different derivatives.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed.

Major Products: The major products formed from these reactions include various substituted phenols, amines, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Ethynyl-2-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the compound’s activity and specificity.

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylphenol: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Ethynyl-2-aminophenol: A reduced form of 5-Ethynyl-2-nitrophenol with an amine group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its dual functionality allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

5-ethynyl-2-nitrophenol

InChI

InChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H

InChI Key

AABVORVHOMZVLT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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